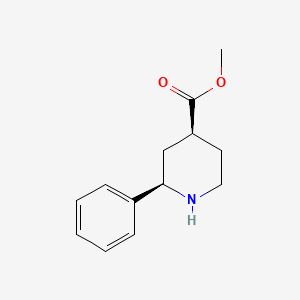

Methyl cis-2-Phenylpiperidine-4-carboxylate

Description

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

methyl (2R,4S)-2-phenylpiperidine-4-carboxylate |

InChI |

InChI=1S/C13H17NO2/c1-16-13(15)11-7-8-14-12(9-11)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3/t11-,12+/m0/s1 |

InChI Key |

HJYDTRNWYSGYKS-NWDGAFQWSA-N |

Isomeric SMILES |

COC(=O)[C@H]1CCN[C@H](C1)C2=CC=CC=C2 |

Canonical SMILES |

COC(=O)C1CCNC(C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl cis-2-Phenylpiperidine-4-carboxylate

General Synthetic Routes

The synthesis of Methyl cis-2-Phenylpiperidine-4-carboxylate typically involves cyclization reactions starting from suitable precursors containing active hydrogen atoms, secondary amines, and aldehydes or ketones. The Mannich reaction is a common synthetic strategy, where formaldehyde, a secondary amine, and an active hydrogen compound undergo condensation under acidic or basic catalysis to form the piperidine ring system.

Industrial synthesis often includes:

- Hydrogenation steps to reduce unsaturated intermediates,

- Cyclization to form the piperidine ring,

- Esterification to introduce the methyl ester group at the 4-position,

- Optimization of reaction conditions to maximize yield and stereoselectivity.

Specific Synthetic Protocols and Reaction Conditions

Cyclization via Aziridine Intermediates

Recent advances have shown the use of 2-(2-cyano-2-phenylethyl)aziridines as precursors to stereodefined piperidines, including cis-2-phenylpiperidine-4-carboxylate derivatives. The method involves:

- Alkylation of aziridines with halogenated ethane derivatives,

- Microwave-assisted 6-exo-tet cyclization,

- Regiospecific ring opening to yield cis-2-chloromethyl-4-phenylpiperidine-4-carbonitriles,

- Subsequent hydrolysis of nitrile groups to carboxylic acids,

- Esterification to methyl esters to afford the target compound.

This approach allows high stereocontrol and yields up to 92% in key steps, with acid hydrolysis employing a mixture of hydrochloric acid and acetic acid under reflux conditions for several days to convert nitriles to carboxylic acids.

Mannich Reaction and Catalytic Hydrogenation

Another approach involves the Mannich reaction to form the piperidine core, followed by catalytic hydrogenation and esterification:

- Condensation of formaldehyde, a secondary amine, and a phenyl-containing active hydrogen compound,

- Use of acidic or basic catalysts to promote ring closure,

- Hydrogenation under palladium or platinum catalysts to reduce intermediates,

- Esterification with methanol to introduce the methyl ester group.

Detailed Stepwise Preparation from Literature

Chemical Reaction Analysis Relevant to Preparation

- Oxidation: Conversion of pyridine derivatives to oxynitride intermediates using phospho-molybdic acid and hydrogen peroxide is a key step for ring activation.

- Reduction: Catalytic hydrogenation with palladium on charcoal in the presence of formic acid amine reduces oxynitride to the piperidine ring system.

- Cyclization: Intramolecular nucleophilic substitution via aziridinium intermediates leads to ring closure with high stereoselectivity, favoring cis isomers due to steric and π-π stacking interactions between aromatic rings.

- Hydrolysis: Acidic hydrolysis of nitrile groups to carboxylic acids under reflux conditions is efficient and preserves stereochemistry.

- Esterification: Acid-catalyzed esterification with methanol introduces the methyl ester functionality at the 4-position.

Summary Table of Key Preparation Methods

Concluding Remarks

The preparation of Methyl cis-2-Phenylpiperidine-4-carboxylate is well-established through several synthetic strategies emphasizing stereoselectivity and functional group transformations. The aziridine cyclization route offers high stereochemical control and yields, while the classical Mannich reaction combined with catalytic hydrogenation remains a robust industrial method. Oxidation-reduction sequences starting from picoline derivatives provide alternative access to key intermediates. These methods collectively enable efficient synthesis of this valuable compound for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions: Methyl cis-2-Phenylpiperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl cis-2-Phenylpiperidine-4-carboxylate is a chemical compound with a molecular weight of 219.28 g/mol, which is classified as an ester derived from the piperidine structure, specifically featuring a phenyl group at the 2-position and a carboxylate group at the 4-position. It is known for its chirality, with specific stereochemistry denoted as (2S,4R) in its IUPAC name, which is methyl (2S,4R)-2-phenylpiperidine-4-carboxylate.

Scientific Research Applications

Methyl cis-2-Phenylpiperidine-4-carboxylate is an important intermediate in pharmaceutical synthesis, particularly in creating analgesics and other therapeutic agents. Its unique structure makes it valuable in drug development and research settings where specific biological activities are desired. The compound exhibits biological activity that may include analgesic properties due to its structural similarity to opioid compounds. Derivatives of Methyl cis-2-Phenylpiperidine-4-carboxylate have been studied for potential therapeutic effects in pain management and as central nervous system agents. Research indicates that compounds with similar structures can interact with opioid receptors, suggesting potential pharmacological applications.

Analgesic Research

- Opioid Receptor Interaction: Studies focus on its interactions with various biological targets, especially opioid receptors. Research has shown that compounds with similar piperidine structures can modulate pain pathways and exhibit psychoactive effects. Interaction studies often utilize receptor binding assays and functional assays to assess efficacy and potency against specific targets.

- Structural Similarity to Analgesics: Methyl cis-2-Phenylpiperidine-4-carboxylate shares structural similarities with compounds like Pethidine (Meperidine) and Fentanyl, which are known for their analgesic properties .

- Mu Agonists: Small molecule mu agonists based on the 4-phenyl piperidine scaffold were designed and synthesized to further investigate the therapeutic potential of loperamide analogs . The resulting compounds show excellent agonistic activity towards the human mu receptor with interesting SAR trends within the series .

Pharmaceutical Synthesis

- Intermediate in Drug Development: Methyl cis-2-Phenylpiperidine-4-carboxylate serves as an intermediate in pharmaceutical synthesis, particularly in creating analgesics and other therapeutic agents. Its unique structure makes it valuable in drug development and research settings where specific biological activities are desired.

- Synthesis of Derivatives: These reactions are crucial for synthesizing derivatives or for modifying the compound for specific applications. The multi-step synthesis allows for the precise control of stereochemistry and functional groups.

Mechanism of Action

The mechanism of action of Methyl cis-2-Phenylpiperidine-4-carboxylate involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Analogues and Derivatives

Key structural analogs include variations in substituent positions, stereochemistry, and functional groups. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

*Note: The molecular weight of the free base is inferred by subtracting HCl (36.46 g/mol) from the hydrochloride salt’s molecular weight .

Physicochemical and Functional Differences

Functional Groups: The target compound’s methyl ester group (COOCH₃) contrasts with the carboxamide (CONH₂) in and the carboxylic acid (COOH) in . The hydrochloride salt in enhances water solubility, a property absent in the free base form of the target compound.

Stereochemistry :

- The cis configuration in the target compound may confer distinct binding properties compared to stereoisomers like (2S,4R) in . For example, stereospecificity is critical in receptor-ligand interactions, as seen in NMDA antagonists .

Bioactivity: The pyrimidine-containing analog in demonstrates potent NMDA receptor antagonism (IC₅₀ < 10 nM) and oral bioavailability, suggesting that piperidine carboxylates with aromatic and heterocyclic substituents are promising for CNS drug development. No direct bioactivity data are available for the target compound.

Key Research Findings

- Synthetic Utility : Piperidine carboxylates are frequently intermediates in synthesizing neuroactive compounds. For instance, the hydrochloride salt in could serve as a precursor for further derivatization.

- Structural Similarity : Compounds like (2R,4R)-4-Methylpiperidine-2-carboxylic acid share ~90% similarity with the target, highlighting the importance of substituent positioning in pharmacological profiles.

- Stability : Methyl esters (e.g., ) are generally more stable under physiological conditions than free acids, which may degrade via hydrolysis .

Biological Activity

Methyl cis-2-Phenylpiperidine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its structural similarities to opioid analgesics and its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

Methyl cis-2-Phenylpiperidine-4-carboxylate is an ester derived from the piperidine structure, characterized by a phenyl group at the 2-position and a carboxylate group at the 4-position. The compound has a molecular formula of and a molecular weight of approximately 219.28 g/mol. Its chirality is denoted as (2S,4R), indicating specific stereochemistry that may influence its biological interactions.

The biological activity of Methyl cis-2-Phenylpiperidine-4-carboxylate is primarily linked to its interaction with neurotransmitter receptors, particularly opioid receptors. Research indicates that compounds with similar piperidine structures can modulate pain pathways and exhibit psychoactive effects. The compound may also influence various enzymes involved in neurotransmission, thereby affecting physiological responses such as analgesia and sedation.

Interaction with Opioid Receptors

Studies suggest that Methyl cis-2-Phenylpiperidine-4-carboxylate may bind to mu-opioid receptors, which are crucial for mediating pain relief. This interaction is comparable to that of well-known opioids like morphine, suggesting potential applications in pain management.

Pharmacological Effects

Methyl cis-2-Phenylpiperidine-4-carboxylate exhibits various pharmacological activities:

- Analgesic Properties : Due to its structural similarity to opioid compounds, it has been studied for its potential in pain relief.

- CNS Activity : The compound may act as a central nervous system agent, influencing mood and perception through its receptor interactions.

- Anti-inflammatory Effects : Similar piperidine derivatives have shown anti-inflammatory properties, which may extend to this compound.

Comparative Analysis with Similar Compounds

To better understand the unique properties of Methyl cis-2-Phenylpiperidine-4-carboxylate, it is useful to compare it with related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Pethidine (Meperidine) | Piperidine | Strong analgesic properties; controlled substance |

| Ethyl 4-phenylpiperidine-4-carboxylate | Ester | Higher molecular weight; used as a metabolite |

| Normeperidine | Piperidine | Active metabolite of Pethidine; similar activity |

This comparison highlights the distinct characteristics of Methyl cis-2-Phenylpiperidine-4-carboxylate, particularly its specific stereochemistry and potential applications in drug synthesis that may not be fully realized in its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of Methyl cis-2-Phenylpiperidine-4-carboxylate:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl cis-2-Phenylpiperidine-4-carboxylate, and how can stereochemical purity be ensured?

- Methodological Answer :

- Step 1 : Start with a piperidine scaffold functionalized at the 4-position. For example, (3S,4S)-Methyl 4-(4-chloro-phenyl)-1-methylpiperidine-3-carboxylate (CAS 205805-13-6) can be synthesized via nucleophilic substitution or esterification under anhydrous conditions using catalysts like DCC/DMAP .

- Step 2 : Optimize reaction solvents (e.g., dichloromethane or THF) and temperature (typically 0–25°C) to minimize racemization. Monitor progress via TLC or HPLC.

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradients) and confirm stereochemistry using chiral HPLC or X-ray crystallography .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substituent positions and cis/trans isomerism. Key signals include ester carbonyl (~170 ppm in ) and aromatic protons (6.5–7.5 ppm in ) .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Define the piperidine ring puckering using Cremer-Pople coordinates to quantify deviations from planarity .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., CHClNO: 267.75 g/mol) and detect impurities .

Advanced Research Questions

Q. How can conformational analysis of the piperidine ring inform drug design for this compound?

- Methodological Answer :

- Computational Modeling : Use DFT (e.g., Gaussian) to calculate energy-minimized conformers. Compare puckering parameters (amplitude , phase angle ) derived from crystallographic data to identify dominant conformations .

- Biological Relevance : Correlate ring puckering with receptor binding (e.g., σ-receptors) by overlaying computed conformers with pharmacophore models. Adjust substituents (e.g., 2-phenyl group) to stabilize bioactive conformers .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Data Triangulation : Compare IC values from assays using standardized protocols (e.g., radioligand binding vs. functional cAMP assays). For example, discrepancies in σ-1 receptor affinity may arise from differences in membrane preparation or ligand purity (>98% required) .

- Control Experiments : Replicate studies with batch-verified samples (e.g., COA-certified) and include positive controls (e.g., Haloperidol for σ-receptors) .

- Meta-Analysis : Use software like GraphPad Prism to perform weighted regression on published EC values, accounting for variables like pH, temperature, and solvent .

Q. What strategies mitigate oxidative degradation during storage and handling?

- Methodological Answer :

- Storage : Store at -20°C in amber vials under inert gas (argon). Avoid exposure to light and humidity, which accelerate ester hydrolysis .

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to solutions. Confirm stability via accelerated aging tests (40°C/75% RH for 6 months) with HPLC monitoring .

- Handling : Use glove boxes for air-sensitive steps and validate purity post-synthesis via Karl Fischer titration for water content (<0.1%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.